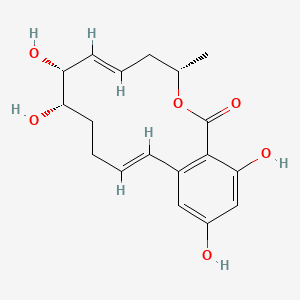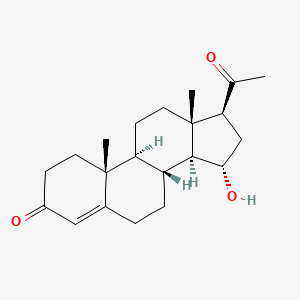
15alpha-Hydroxyprogesterone
Übersicht
Beschreibung
15alpha-Hydroxyprogesterone is a naturally occurring steroid hormone that plays a crucial role in the reproductive system. It is a hydroxylated derivative of progesterone, characterized by the presence of a hydroxyl group at the 15th carbon position. This compound is involved in various physiological processes, including the regulation of the menstrual cycle and maintenance of pregnancy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 15alpha-Hydroxyprogesterone can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the hydroxylation of progesterone using specific enzymes or chemical reagents. For instance, the hydroxylation can be achieved using microbial transformation, where microorganisms such as fungi or bacteria introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to ensure high specificity and yield. The process typically includes the fermentation of microorganisms capable of hydroxylating progesterone, followed by extraction and purification of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 15alpha-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 15th position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Wissenschaftliche Forschungsanwendungen
15alpha-Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: The compound is studied for its role in the regulation of reproductive processes and its interaction with various receptors.
Medicine: this compound is investigated for its potential therapeutic applications, including the treatment of hormonal imbalances and reproductive disorders.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 15alpha-Hydroxyprogesterone involves its interaction with specific receptors in the body. It binds to progesterone receptors, modulating the expression of target genes involved in reproductive processes. The compound influences various molecular pathways, including those regulating the menstrual cycle, pregnancy maintenance, and other reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Progesterone: The parent compound of 15alpha-Hydroxyprogesterone, lacking the hydroxyl group at the 15th position.
17alpha-Hydroxyprogesterone: Another hydroxylated derivative of progesterone, with the hydroxyl group at the 17th position.
Hydroxyprogesterone Caproate: A synthetic derivative used in the prevention of preterm birth.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical properties. This hydroxyl group at the 15th position allows for unique interactions with receptors and enzymes, differentiating it from other hydroxylated derivatives .
Eigenschaften
IUPAC Name |
17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWIUXKKQXGQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-73-7 | |
| Record name | 15.alpha.-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
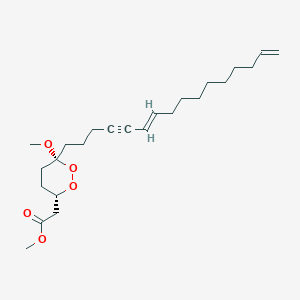

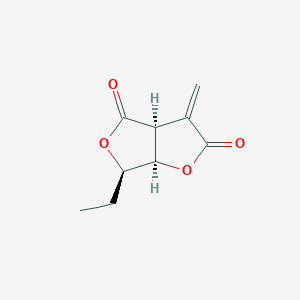



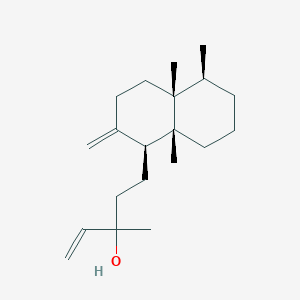
![Imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B1249087.png)


